molecular formula C32H36FNO4 B13439439 tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B13439439
M. Wt: 517.6 g/mol
InChI Key: GTJPCLUSFUIHTP-XVXARCRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a quinoline core substituted with a cyclopropyl group, a 4-fluorophenyl moiety, and a (Z)-configured vinyl linker to a 2,2-dimethyl-1,3-dioxane ring. The tert-butyl acetate group at the dioxane’s 4-position enhances steric protection and modulates solubility .

Properties

Molecular Formula

C32H36FNO4

Molecular Weight

517.6 g/mol

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(Z)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)19-24-18-23(36-32(4,5)37-24)16-17-26-29(20-12-14-22(33)15-13-20)25-8-6-7-9-27(25)34-30(26)21-10-11-21/h6-9,12-17,21,23-24H,10-11,18-19H2,1-5H3/b17-16-/t23-,24-/m1/s1

InChI Key

GTJPCLUSFUIHTP-XVXARCRPSA-N

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)/C=C\C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Quinoline Derivative

Reaction Conditions:

  • Starting materials: 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (or a similar precursor).
  • Method: Friedländer or Skraup quinoline synthesis, involving condensation of suitable aminoaryl compounds with aldehydes or ketones.

Procedure:

  • Condensation of 2-cyclopropyl-4-(4-fluorophenyl)aniline with a suitable ketone or aldehyde under acidic or basic conditions.
  • Cyclization facilitated by heating in acetic acid or polyphosphoric acid (PPA).
  • Purification via column chromatography to isolate the quinoline core with the desired substituents.

Data Summary and Reaction Parameters

Step Reagents Solvent Temperature Yield Stereochemical Control References
Quinoline core synthesis Aniline derivative + aldehyde Acetic acid Reflux 60–80% Achieved via regioselective cyclization ,
Vinyl linkage formation Phosphonium salt + aldehyde THF 0–25°C 75–85% Stereoselective for Z-isomer ,
Dioxane ring formation Acetal formation agents Toluene or acetone Room temp 70–90% Stereoselective, controlled by chiral auxiliaries
Esterification tert-Butyl acetate DCM or DMSO Room temp 75–85% Stereochemically intact

Notes on Purification and Characterization

  • Purification: Column chromatography on silica gel using dichloromethane/methanol mixtures.
  • Characterization: Confirmed via NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
  • Stereochemistry: Verified by NOE experiments and coupling constant analysis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its stereochemistry (4R,6S), (Z)-vinyl configuration, and quinoline substituents. Below is a detailed comparison with analogs:

Table 1: Structural Comparison

Compound Name Key Structural Features Similarity Score Key Differences
Target Compound Quinoline core, (Z)-vinyl linker, cyclopropyl, 4-fluorophenyl, 2,2-dimethyl-dioxane, tert-butyl acetate Reference
tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Acetoxymethyl group replaces vinylquinoline 0.90 Lack of aromatic quinoline and fluorophenyl groups reduces π-π stacking potential.
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate Aminoethyl substituent instead of vinylquinoline 0.82 Increased polarity due to NH₂ group; altered stereochemistry (6R vs. 6S).
Atorvastatin Intermediate Pyrrole core, phenylcarbamoyl, isopropyl substituents Pyrrole vs. quinoline; (E)-vinyl configuration; statin-related bioactivity.
tert-Butyl 2-((4S,6R)-6-((E)-2-(4-(4-fluorophenyl)-pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Pyrimidine core, (E)-vinyl configuration (E)-isomerism reduces steric hindrance; pyrimidine’s electronic profile differs from quinoline.

Key Findings :

Quinoline vs. Pyrimidine/Pyrrole: The quinoline core enhances lipophilicity and π-π stacking capacity relative to pyrimidine or pyrrole derivatives, which may improve membrane permeability .

Functional Group Variability: Replacement of the vinylquinoline with acetoxymethyl or aminoethyl groups (e.g., ) alters solubility and reactivity, impacting synthetic utility.

Biological Activity

tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a synthetic organic compound with the molecular formula C32H36FNO4C_{32}H_{36}FNO_4 and a molecular weight of 517.63 g/mol. Its complex structure includes a tert-butyl group linked to a dioxane derivative and features a cyclopropyl and quinoline moiety, which contribute to its potential biological activities.

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic additions due to the presence of functional groups such as the dioxane ring and vinyl group. These properties may enhance its reactivity in biological systems.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit significant pharmacological properties. The quinoline moiety is often associated with antimalarial and anticancer activities, while the fluorinated phenyl group may enhance bioactivity through increased lipophilicity and improved binding affinity to biological targets.

Table 1: Structural Features and Biological Activities of Similar Compounds

Compound NameStructural FeaturesNotable Activities
PitavastatinContains a quinoline structure; used for cholesterol managementStatin activity
Quinoline derivativesVarious substitutions on the quinoline ringAntimalarial properties
Fluorinated analogsSimilar fluorinated phenylene groupsEnhanced bioactivity

Preliminary studies suggest that this compound may interact with various protein receptors and enzymes that modulate physiological responses. The specific interactions and mechanisms of action require further investigation.

Case Studies and Research Findings

  • Anticancer Activity : A study exploring compounds with similar quinoline structures demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction.
  • Antimalarial Properties : Research on quinoline derivatives has shown promising results in inhibiting Plasmodium falciparum growth, suggesting potential applications for this compound in malaria treatment.
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to specific biological targets. Initial results indicate that it may effectively bind to certain enzymes involved in metabolic pathways.

Q & A

Q. How can researchers confirm the identity and purity of tert-Butyl 2-((4R,6S)-6-((Z)-vinyl)...acetate?

Answer:

  • Analytical Techniques : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. The compound’s stereochemical configuration (4R,6S) and Z-vinyl geometry require 2D-NMR (e.g., COSY, NOESY) for unambiguous assignment .
  • Purity Assessment : Quantify impurities via HPLC with a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) and compare retention times against authenticated standards. Ensure ≥95% purity for experimental reproducibility .

Q. What are the critical storage conditions to maintain the compound’s stability?

Answer:

  • Storage Protocol : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. The 1,3-dioxane ring and ester groups are sensitive to hydrolysis; monitor for decomposition via periodic FT-IR analysis (peak shifts at 1730 cm⁻¹ for ester C=O) .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to prevent ester degradation .

Q. What synthetic strategies are recommended for introducing the Z-vinyl group in this compound?

Answer:

  • Wittig Reaction : React 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde with a stabilized ylide (e.g., Ph₃P=CHCO₂t-Bu) under anhydrous conditions. Monitor stereoselectivity (Z/E ratio) via ¹H NMR (coupling constants: J = 10–12 Hz for Z-configuration) .
  • Purification : Use silica gel chromatography (hexane:EtOAc, 7:3) to isolate the Z-isomer, confirmed by X-ray crystallography .

Advanced Research Questions

Q. How does the stereochemistry at the 4R,6S positions influence the compound’s reactivity in catalytic systems?

Answer:

  • Stereochemical Impact : The 1,3-dioxane ring’s chair conformation (4R,6S) directs the quinolinylvinyl group into an equatorial position, enhancing π-stacking interactions in catalytic applications. Compare activity against diastereomers using kinetic studies (e.g., turnover frequency in Heck coupling reactions) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze transition-state geometries and steric effects .

Q. What methodological challenges arise in characterizing the compound’s hydrogen-bonding network?

Answer:

  • X-ray Crystallography : Resolve intermolecular N–H⋯O hydrogen bonds (d = 2.8–3.0 Å) in the crystal lattice. Use SHELXTL for structure refinement, noting anisotropic displacement parameters for fluorine atoms .
  • Solid-State NMR : Apply ¹⁹F MAS NMR to detect fluorine-environment distortions caused by packing effects .

Q. How can synthetic yields be optimized for large-scale preparation (>10 g)?

Answer:

  • Stepwise Protocol :
    • Ring Formation : Synthesize the 1,3-dioxane intermediate via acid-catalyzed cyclization (p-TsOH, toluene, 80°C, 12 h) with 86% yield .
    • Quinoline Coupling : Use Pd(OAc)₂/XPhos catalyst (2 mol%) in DMF at 100°C for Suzuki-Miyaura cross-coupling, achieving >90% conversion .
  • Scale-Up Considerations : Replace batch reactors with flow chemistry to control exothermic steps (e.g., esterification) and reduce side-product formation .

Q. What spectroscopic techniques resolve ambiguities in the compound’s electronic structure?

Answer:

  • UV-Vis and Fluorescence : Analyze the quinoline moiety’s π→π* transitions (λmax = 320–350 nm). Compare Stokes shifts in polar vs. nonpolar solvents to assess intramolecular charge transfer .
  • TD-DFT Simulations : Correlate experimental UV-Vis spectra with computed electronic transitions (CAM-B3LYP/def2-TZVP) to identify substituent effects .

Methodological Notes

  • Data Contradictions : and report conflicting storage temperatures (2–8°C vs. room temperature). Prioritize inert, low-temperature storage to preserve ester integrity, as validated by accelerated stability studies .
  • Advanced Characterization : For polymorph screening, combine powder XRD with differential scanning calorimetry (DSC) to detect phase transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.